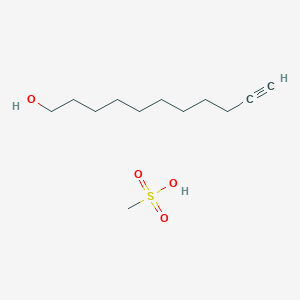

Methanesulfonic acid;undec-10-yn-1-ol

Description

Properties

CAS No. |

146920-62-9 |

|---|---|

Molecular Formula |

C12H24O4S |

Molecular Weight |

264.38 g/mol |

IUPAC Name |

methanesulfonic acid;undec-10-yn-1-ol |

InChI |

InChI=1S/C11H20O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h1,12H,3-11H2;1H3,(H,2,3,4) |

InChI Key |

UMFJPTFGAFKPBC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C#CCCCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Undec 10 Yn 1 Yl Methanesulfonate

Direct Mesylation Protocols for Undec-10-yn-1-ol

The most straightforward approach to undec-10-yn-1-yl methanesulfonate (B1217627) involves the direct esterification of undec-10-yn-1-ol with a methanesulfonyl source. This method is widely employed due to its efficiency and operational simplicity.

Optimization of Reaction Conditions: Reagents, Solvents, and Temperature Control

The successful mesylation of undec-10-yn-1-ol hinges on the careful selection of reagents, solvents, and reaction temperature to maximize yield and minimize side reactions. The primary reagents for this transformation are methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (B1165640) (Ms₂O).

Reagents: Methanesulfonyl chloride is the more common and cost-effective reagent. It reacts with the alcohol in the presence of a base to form the mesylate and a hydrochloride salt of the base. Methanesulfonic anhydride is a suitable alternative, particularly when the formation of chloride byproducts is a concern.

Bases: An organic base is crucial to neutralize the hydrochloric acid generated during the reaction with MsCl, driving the equilibrium towards the product. Common choices include tertiary amines such as triethylamine (B128534) (TEA) and pyridine (B92270). Pyridine can also serve as the solvent. The choice of base can influence the reaction rate, with more nucleophilic bases sometimes accelerating the reaction.

Solvents: The reaction is typically carried out in aprotic solvents to avoid side reactions. Dichloromethane (B109758) (DCM) is a common choice due to its inertness and ability to dissolve the reactants. Other solvents like tetrahydrofuran (B95107) (THF) and diethyl ether can also be employed.

Temperature Control: The mesylation reaction is often exothermic and is typically performed at low temperatures (0 °C to room temperature) to control the reaction rate and prevent the formation of degradation products. The reaction progress is usually monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

Work-up: The reaction mixture is typically quenched with water or an aqueous solution to remove excess reagents and the base hydrochloride salt. The product is then extracted into an organic solvent, washed, dried, and purified, usually by column chromatography.

Table 1: Representative Conditions for the Direct Mesylation of Alcohols

| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to RT | >90 |

| Methanesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | >90 |

| Methanesulfonic Anhydride | Pyridine | Dichloromethane | 0 to RT | >90 |

This table presents generalized conditions for the mesylation of primary alcohols and serves as a starting point for the optimization of the synthesis of undec-10-yn-1-yl methanesulfonate.

Stereochemical Considerations in Mesylate Formation and Configuration Retention

A key feature of the mesylation reaction is the retention of stereochemistry at the alcohol's carbon center. organic-chemistry.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the methanesulfonyl chloride. nih.gov The carbon-oxygen bond of the alcohol remains intact throughout the reaction, ensuring that the stereochemical configuration of the alcohol is preserved in the resulting mesylate. organic-chemistry.org

For undec-10-yn-1-ol, which is a primary alcohol and does not possess a stereocenter at the carbinol carbon, this aspect is not directly applicable. However, this principle is crucial when dealing with chiral, secondary, or tertiary alkynols, where preserving the stereochemistry is paramount for the synthesis of enantiomerically pure target molecules.

Catalytic Approaches and Additive Effects in Mesylate Esterification

While stoichiometric amounts of base are traditionally used, catalytic methods for mesylation have been developed to improve the efficiency and environmental footprint of the process. These methods often employ a catalyst to activate the alcohol or the mesylating agent.

Lewis acids have been explored as catalysts for the mesylation of alcohols. For instance, certain metal triflates can catalyze the reaction of alcohols with methanesulfonic anhydride. The specific application of such catalysts for the mesylation of long-chain alkynols like undec-10-yn-1-ol is an area of ongoing research.

The use of additives can also influence the reaction outcome. For example, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction rate, especially for sterically hindered alcohols.

Alternative Synthetic Routes to Undec-10-yn-1-yl Methanesulfonate

While direct mesylation is the most common method, alternative strategies can be employed, particularly when the starting material is not undec-10-yn-1-ol or when specific functional group manipulations are required.

Indirect Derivatization Strategies via Pre-functionalized Undecenyl Systems

Undec-10-yn-1-yl methanesulfonate can be synthesized from related undecenyl compounds. For instance, a terminal alkene can be converted to a terminal alkyne through a bromination-debromination sequence.

A potential synthetic route could start from undec-10-en-1-ol. The alcohol would first be protected, for example, as a silyl (B83357) ether. The terminal double bond could then be converted to a dibromoalkane by reaction with bromine. Subsequent double dehydrobromination using a strong base, such as sodium amide, would generate the terminal alkyne. Finally, deprotection of the alcohol followed by mesylation would yield the desired undec-10-yn-1-yl methanesulfonate. While multi-step, this strategy allows for the synthesis of the target compound from a more readily available starting material.

Table 2: Potential Indirect Synthetic Route

| Step | Reaction | Reagents |

| 1 | Protection of Alcohol | TBDMSCl, Imidazole |

| 2 | Bromination of Alkene | Br₂ |

| 3 | Dehydrobromination | NaNH₂ |

| 4 | Deprotection of Alcohol | TBAF |

| 5 | Mesylation | MsCl, TEA |

This table outlines a plausible, though not experimentally verified for this specific substrate, multi-step synthesis from an alkene precursor.

Multicomponent Reactions Incorporating Undec-10-yn-1-ol Moieties

Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. While specific MCRs that directly yield undec-10-yn-1-yl methanesulfonate are not widely reported, the principles of MCRs could be applied. For instance, a three-component reaction involving a bifunctional reagent containing a methanesulfonate precursor, a C10-alkyne synthon, and a hydroxyl-containing component could theoretically be designed. The development of such a convergent approach remains a target for synthetic chemists.

Green Chemistry Principles and Sustainable Synthesis of Undec-10-yn-1-yl Methanesulfonate

The synthesis of sulfonate esters, such as undec-10-yn-1-yl methanesulfonate, is a fundamental transformation in organic chemistry. Traditionally, this process involves reacting the parent alcohol, undec-10-yn-1-ol, with methanesulfonyl chloride in the presence of a stoichiometric base like pyridine or triethylamine, often utilizing chlorinated solvents such as dichloromethane (DCM). commonorganicchemistry.com While effective, these methods present environmental and safety concerns, including the use of hazardous solvents and the generation of significant waste streams.

In alignment with the principles of green chemistry, modern synthetic methodologies seek to mitigate these drawbacks. The focus has shifted towards developing more sustainable pathways that minimize waste, eliminate the use of toxic substances, and improve energy efficiency. For the synthesis of undec-10-yn-1-yl methanesulfonate, this involves exploring solvent-free reaction conditions, employing benign solvents like water, and utilizing catalytic systems to reduce reagent consumption and facilitate easier purification.

Solvent-Free and Reduced-Solvent Mesylation Techniques

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. Research into the mesylation of alcohols has yielded promising solvent-free and reduced-solvent alternatives applicable to the synthesis of undec-10-yn-1-yl methanesulfonate.

Another reagent that facilitates reduced-solvent conditions is methanesulfonic anhydride (Ms₂O). wikipedia.org The use of the anhydride avoids the formation of alkyl chloride impurities, a common side product when using methanesulfonyl chloride. commonorganicchemistry.com The reaction with methanesulfonic anhydride generates methanesulfonic acid as a byproduct, which is less volatile and corrosive than HCl.

Mesylation in Aqueous Media: A significant advancement in sustainable synthesis is the development of a method for the mesylation of primary alcohols in water. rsc.orgrsc.org This technique, a variation of the Schotten-Baumann reaction, uses methanesulfonyl chloride with potassium hydroxide (B78521) (KOH) as the base and a catalytic quantity of a tertiary amine. researchgate.net To prevent the undesirable hydrolysis of the methanesulfonyl chloride in the aqueous medium, the reaction is carefully performed by maintaining a constant pH of around 10 using a pH controller. rsc.orgrsc.orgresearchgate.net This method has been shown to be highly effective for a range of primary alcohols, including unsaturated ones like propargyl alcohol, indicating its suitability for the synthesis of undec-10-yn-1-yl methanesulfonate without compromising the terminal alkyne group. rsc.org This process is considered environmentally benign and is a strong candidate for industrial-scale production. rsc.org

Table 1: Comparison of Synthetic Methodologies for Mesylation of Primary Alcohols This table presents representative data based on cited methodologies.

| Feature | Conventional Method | Solvent-Free (Lewis Acid) | Water-Solvent Method |

|---|---|---|---|

| Mesylating Agent | Methanesulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonyl Chloride |

| Base / Catalyst | Pyridine or Triethylamine (Stoichiometric) | Lewis Acid (Catalytic) | KOH (Stoichiometric) + Tertiary Amine (Catalytic) |

| Solvent | Dichloromethane (DCM) | None | Water |

| Byproducts | Triethylammonium chloride or Pyridinium chloride | Hydrochloric acid (gas) | Potassium chloride (in water) |

| Key Advantages | Well-established | High atom economy, no organic solvent waste, catalyst recycling. researchgate.net | Eliminates hazardous organic solvents, suitable for industrial scale. rsc.org |

| Key Disadvantages | Use of hazardous solvent, significant salt waste. commonorganicchemistry.com | Requires elevated temperature. | Requires precise pH control. researchgate.net |

Development and Application of Renewable Catalysts

The transition from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis, as it inherently reduces waste by allowing a small amount of a substance to facilitate a large number of transformations.

Catalytic Amines in Aqueous Synthesis: The mesylation of primary alcohols in water is a prime example of applying a more sustainable catalytic approach. rsc.orgresearchgate.net Instead of using pyridine as both a base and a solvent, this method employs only a catalytic amount (e.g., 0.1 equivalents) of a lipophilic tertiary amine, such as N,N-dimethylbutylamine or triethylamine. rsc.orgresearchgate.net The bulk base required to neutralize the generated HCl is inexpensive and benign potassium hydroxide. rsc.org The mechanism is dependent on the amine used; less basic amines may form a reactive sulfonylammonium salt, while more basic amines like triethylamine can deprotonate the methanesulfonyl chloride to form a highly reactive sulfene (B1252967) intermediate. rsc.orgechemi.com This catalytic approach dramatically reduces waste and avoids the use of large quantities of noxious pyridine.

Recyclable Lewis Acid Catalysts: For solvent-free mesylation, the use of recyclable Lewis acid catalysts offers a significant green advantage. researchgate.net Research has demonstrated that certain "intermediate" Lewis acids can efficiently promote the reaction between trifluoroethanol and mesyl chloride, achieving a 98% yield without any solvent. researchgate.net The ability to recover the catalyst by simple distillation of the product allows for its reuse without requiring additional treatment or purification, fulfilling the green chemistry principle of catalysis and enhancing process efficiency. researchgate.net While this specific example uses a fluorinated alcohol, the principle is applicable to other alcohols like undec-10-yn-1-ol, representing a powerful strategy for waste-free synthesis.

Table 2: Catalytic Systems for Sustainable Mesylation of Alcohols This table presents representative data based on cited methodologies.

| Catalyst System | Catalyst Type | Catalyst Loading | Solvent | Key Features & Benefits |

|---|---|---|---|---|

| Tertiary Amine / KOH | N,N-dimethylbutylamine or Triethylamine | 0.1 equivalents | Water | Environmentally benign solvent; avoids stoichiometric pyridine; high yields for primary alcohols. rsc.orgresearchgate.net |

| Lewis Acid | "Intermediate" Lewis Acid | Catalytic | None | Solvent-free conditions; volatile HCl byproduct; catalyst is recyclable via distillation. researchgate.net |

Reactivity and Mechanistic Investigations of Undec 10 Yn 1 Yl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Mesylate Leaving Group

The methanesulfonate (B1217627) (mesylate) group attached to the undec-10-yn-1-yl core is an excellent leaving group, rendering the primary carbon to which it is attached susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution reactions, which can proceed through different mechanistic pathways.

Kinetic and Mechanistic Studies of SN2 Pathways

The predominant pathway for nucleophilic substitution on undec-10-yn-1-yl methanesulfonate is the bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by a nucleophile on the carbon atom bonded to the mesylate leaving group, proceeding through a single transition state.

A notable example of an SN2 reaction is the conversion of undec-10-yn-1-yl methanesulfonate to 11-iodo-1-undecyne. In a documented procedure, undec-10-yn-1-yl methanesulfonate is dissolved in dimethyl sulfoxide (B87167) (DMSO), and sodium iodide is added. The mixture is then stirred at 50°C for 15 hours. amazonaws.com The iodide anion acts as the nucleophile, displacing the mesylate group in a classic SN2 fashion. The use of a polar aprotic solvent like DMSO is characteristic for SN2 reactions as it solvates the cation (Na+) but not the anion (I-), thus increasing the nucleophilicity of the iodide.

Another documented SN2-type reaction involves the use of hydrazine (B178648) to displace the mesylate group, leading to the formation of 11-amino-1-undecyne. These examples highlight the utility of undec-10-yn-1-yl methanesulfonate as a precursor for introducing various functionalities at the C-11 position via an SN2 mechanism.

Regio- and Stereochemical Outcomes in Substitution Reactions

In the context of undec-10-yn-1-yl methanesulfonate, the primary focus of regiochemistry is on the site of nucleophilic attack. The SN2 reactions consistently occur at the C-1 position, the carbon directly bonded to the excellent mesylate leaving group. This is due to the unhindered nature of this primary carbon, which allows for easy access by the incoming nucleophile.

Since the carbon undergoing substitution is not a stereocenter, the typical inversion of stereochemistry characteristic of SN2 reactions is not observable in the final product's core structure. However, the principles of SN2 stereochemistry still govern the transition state, with the nucleophile approaching from the side opposite to the leaving group.

Elimination Reactions Facilitated by the Mesylate Moiety

In the presence of a strong, non-nucleophilic base, undec-10-yn-1-yl methanesulfonate can undergo elimination reactions (E2 mechanism) to form unsaturated products. The mesylate group's ability to function as a good leaving group is also crucial for these transformations.

Formation of Unsaturated Systems and Alkene Isomers

The E2 elimination reaction of undec-10-yn-1-yl methanesulfonate would involve the abstraction of a proton from the carbon adjacent (C-2) to the carbon bearing the mesylate group, with the simultaneous departure of the mesylate. This would lead to the formation of an alkene. Given the structure of the substrate, the expected product of such an elimination would be undeca-1,10-diyne, although the formation of other isomers could be possible depending on the reaction conditions and the potential for rearrangement, though this is less likely for a primary substrate.

Regioselectivity and Stereoselectivity of Elimination Processes

For undec-10-yn-1-yl methanesulfonate, the regioselectivity of the E2 reaction is governed by the availability of β-hydrogens. The protons on C-2 are the only ones susceptible to abstraction for the formation of a stable double bond in a concerted E2 process. Therefore, the primary product would be the terminal alkene.

The stereoselectivity of the elimination (i.e., the formation of E/Z isomers) is not a factor in this specific case because the resulting double bond is at the terminus of the chain, with two hydrogen atoms on one of the sp2 hybridized carbons.

Alkyne Functionalization Reactions of Undec-10-yn-1-yl Methanesulfonate

The terminal alkyne group of undec-10-yn-1-yl methanesulfonate is a versatile handle for a wide array of chemical transformations. Its unhindered nature and the acidity of the terminal C-H bond allow for numerous addition and coupling reactions, enabling the synthesis of more complex molecular architectures.

The terminal alkyne of undec-10-yn-1-yl methanesulfonate is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govsigmaaldrich.com This reaction joins the alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted product. beilstein-journals.orgnih.gov The CuAAC reaction is known for its mild conditions, often proceeding at room temperature in various solvents, including aqueous media, and its tolerance of a wide range of functional groups. sigmaaldrich.comnih.gov Consequently, the mesylate group at the distal end of the undec-10-yn-1-yl methanesulfonate backbone remains unaffected during the reaction.

The standard catalyst system involves a copper(II) salt like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with an in-situ reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species. beilstein-journals.org Alternatively, direct Cu(I) sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, often in the presence of a stabilizing ligand to enhance catalyst performance and prevent side reactions like Glaser coupling (oxidative homocoupling of the alkyne). beilstein-journals.orgresearchgate.net The resulting product is a bifunctional molecule containing a stable triazole ring and a reactive mesylate group, suitable for further synthetic transformations.

| Azide Component | Catalyst System | Solvent | Typical Conditions | Product Type |

| Benzyl Azide | CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH | Room Temperature | 1-Benzyl-4-(9-(mesyloxy)nonyl)-1H-1,2,3-triazole |

| Phenyl Azide | CuI | THF/H₂O | Room Temperature | 1-Phenyl-4-(9-(mesyloxy)nonyl)-1H-1,2,3-triazole |

| 3-Azidopropanoic acid | [Cu(CH₃CN)₄]PF₆ | CH₃CN | Room Temperature | 3-(4-(9-(mesyloxy)nonyl)-1H-1,2,3-triazol-1-yl)propanoic acid |

This table presents hypothetical yet representative examples of CuAAC reactions applied to undec-10-yn-1-yl methanesulfonate, based on established click chemistry protocols.

The triple bond of undec-10-yn-1-yl methanesulfonate can undergo hydrofunctionalization, where a hydrogen atom and another fragment (X) are added across the alkyne. This provides a direct route to various substituted alkenes. rsc.org

Halohydrogenation involves the addition of hydrogen halides (H-Cl, H-Br, H-I). In the absence of radical initiators, this reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has a hydrogen (C11), and the halide adds to the more substituted carbon (C10). youtube.com This would yield a 10-halo-undec-10-en-1-yl methanesulfonate. By employing radical conditions (e.g., HBr with peroxides), anti-Markovnikov addition can be achieved, placing the bromine atom at the terminal C11 position.

Hydroboration-oxidation is another key hydrofunctionalization reaction. Reaction with boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane, followed by oxidation (e.g., with H₂O₂/NaOH), leads to the anti-Markovnikov addition of H and OH, ultimately producing an aldehyde at the terminus of the chain after tautomerization. youtube.com

Metal-catalyzed hydrofunctionalization offers a powerful method for controlling regioselectivity. rsc.org For instance, cooperative copper/palladium catalyst systems can achieve the differential dihydrofunctionalization of terminal alkynes, formally combining hydroboration and hydroarylation in a single step. nih.govorganic-chemistry.org

| Reagent(s) | Catalyst/Conditions | Selectivity | Product Type |

| HBr | No catalyst | Markovnikov | 10-Bromo-undec-10-en-1-yl methanesulfonate |

| HBr | Peroxide (ROOR) | Anti-Markovnikov | 11-Bromo-undec-10-en-1-yl methanesulfonate |

| 1. BH₃·THF2. H₂O₂, NaOH | N/A | Anti-Markovnikov | 11-Hydroxyundecanal (after oxidation & tautomerization) |

| H₂O | H₂SO₄, HgSO₄ | Markovnikov | Undecan-10-one (after tautomerization) |

This table outlines expected outcomes for hydrofunctionalization reactions at the alkyne terminus of undec-10-yn-1-yl methanesulfonate.

The acidic terminal proton of undec-10-yn-1-yl methanesulfonate makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The classic catalytic system employs a palladium(0) complex, such as Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and retains the stereochemistry of vinyl halide partners. wikipedia.orglibretexts.org Applying this to undec-10-yn-1-yl methanesulfonate allows for the direct attachment of aryl or vinyl groups, generating complex conjugated systems while preserving the mesylate functionality for subsequent transformations.

To circumvent the primary side reaction of Sonogashira coupling—the oxidative homocoupling of the alkyne (Glaser coupling)—copper-free protocols have been developed. libretexts.orgnih.gov These methods often use more active palladium catalysts or different base/solvent systems to facilitate the coupling without the need for a copper co-catalyst. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | (11-Phenylundec-10-yn-1-yl) methanesulfonate |

| Bromobenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | (11-Phenylundec-10-yn-1-yl) methanesulfonate |

| 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | (11-(p-Tolyl)undec-10-yn-1-yl) methanesulfonate |

| Vinyl Bromide | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile (B52724) | (Trideca-1,12-dien-3-yn-13-yl) methanesulfonate |

This table provides representative conditions for the Sonogashira coupling of undec-10-yn-1-yl methanesulfonate with various organic halides.

Cascade, Tandem, and Pericyclic Reactions Incorporating Undec-10-yn-1-yl Methanesulfonate

The bifunctional nature of undec-10-yn-1-yl methanesulfonate makes it an intriguing substrate for cascade or tandem reactions, where a single synthetic operation triggers multiple bond-forming events. researchgate.net A plausible cascade could involve an initial functionalization at the alkyne terminus that generates an intermediate capable of an intramolecular reaction with the mesylate end. For example, a Sonogashira coupling with a suitably functionalized aryl halide (e.g., 2-iodophenol) could be followed by an intramolecular Williamson ether synthesis, where the phenoxide displaces the mesylate to form a large macrocycle in a single pot.

Tandem reactions involving rearrangements are also conceivable. nih.gov For instance, certain electron-rich alkynyl ethers can undergo a acs.orgacs.org-sigmatropic rearrangement followed by trapping of the resulting ketene (B1206846) intermediate. nih.gov While undec-10-yn-1-yl methanesulfonate itself is not an ynol ether, its conversion to one could open pathways to such tandem sequences.

Pericyclic reactions are concerted reactions involving a cyclic transition state. libretexts.orgalchemyst.co.uk For a non-conjugated alkyne like that in undec-10-yn-1-yl methanesulfonate, the most relevant pericyclic transformation would be an ene reaction. libretexts.org This would require an "ene" partner with an allylic hydrogen, which reacts with the alkyne ("enophile") upon thermal or Lewis acid activation to form a new C-C bond and a C-H bond, with a shift of the double bond. libretexts.org

Detailed Mechanistic Elucidation of Key Transformations through Isotopic Labeling and Trapping Experiments

While specific mechanistic studies on undec-10-yn-1-yl methanesulfonate are not widely reported, the mechanisms of its key transformations are well-understood from studies on analogous systems. beilstein-journals.orglibretexts.orgacs.org Isotopic labeling and trapping experiments are powerful tools for elucidating these reaction pathways.

For hydrohalogenation , reacting undec-10-yn-1-yl methanesulfonate with DCl (deuterium chloride) instead of HCl would reveal the stereochemistry and regiochemistry of the addition. Analysis of the product's deuterium (B1214612) position via NMR or mass spectrometry would confirm whether the addition is syn or anti and whether it follows the Markovnikov or anti-Markovnikov pathway.

In metal-catalyzed couplings , trapping experiments can identify transient intermediates. For example, in a radical-mediated functionalization, the inclusion of a radical trap like TEMPO could intercept radical intermediates, preventing product formation and generating a stable TEMPO-adduct, which provides evidence for a radical pathway. nih.gov

The mechanism of the CuAAC reaction has been investigated in detail through experimental and computational studies. beilstein-journals.orgnih.gov These studies point towards a mechanism involving a dinuclear copper acetylide intermediate, which then reacts with the azide. nih.gov Kinetic studies and the isolation of proposed intermediates have been crucial in moving from early speculative mechanisms to the currently accepted Fokin-like catalytic cycle.

Similarly, the Sonogashira coupling mechanism has been probed using techniques like kinetic isotope effect (KIE) analysis and deuterium labeling to distinguish between different proposed catalytic cycles. acs.org While isolating palladium intermediates is challenging, some have been characterized using advanced spectroscopic methods, supporting the generally accepted cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org These established mechanistic frameworks are directly applicable to understanding the reactivity of undec-10-yn-1-yl methanesulfonate.

Applications of Undec 10 Yn 1 Yl Methanesulfonate As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products

The incorporation of long-chain, functionalized fragments is a common strategy in the total synthesis of many natural products. A building block like undec-10-yn-1-yl methanesulfonate (B1217627) could, in principle, serve as a linchpin in the assembly of complex molecular architectures.

Strategic Use in Chiral Pool and Asymmetric Synthesis Approaches

In chiral pool synthesis, readily available chiral natural products are used as starting materials. A molecule like undec-10-yn-1-yl methanesulfonate, if derived from a chiral precursor or made chiral through an asymmetric reaction, could introduce a defined stereocenter at one end of its eleven-carbon chain. The terminal alkyne could then be used for chain extension or cyclization, while the mesylate could be displaced with a variety of nucleophiles with inversion of stereochemistry, a common tactic in asymmetric synthesis.

Incorporation into Macrocyclic and Polycyclic Architectures

Macrocycles and polycycles are common motifs in biologically active natural products. The dual functionality of undec-10-yn-1-yl methanesulfonate would theoretically allow for its use in ring-forming reactions. For instance, the alkyne could undergo a cycloaddition reaction, or it could be involved in a ring-closing metathesis after conversion to an alkene. The mesylate group could be used to close a large ring via an intramolecular nucleophilic substitution.

Role in Polymer Chemistry and Advanced Materials Science

The terminal alkyne and the reactive mesylate group of undec-10-yn-1-yl methanesulfonate make it a potentially interesting monomer and functionalization agent in materials science.

Monomer for Controlled Polymerization Techniques (e.g., ROMP, ROP, Click Polymerization)

Terminal alkynes are known to participate in various polymerization reactions. For example, through azide-alkyne "click" chemistry, undec-10-yn-1-yl methanesulfonate could be polymerized with a diazide monomer to form a functionalized polymer. The pendant mesylate groups along the polymer backbone would then be available for further modification. While ring-opening metathesis polymerization (ROMP) and ring-opening polymerization (ROP) are powerful techniques, they are not directly applicable to an acyclic monomer like undec-10-yn-1-yl methanesulfonate without prior modification.

Cross-linking Agent and Functional Handle in Polymer Networks

In principle, if incorporated into a polymer, the mesylate group of the undec-10-yn-1-yl methanesulfonate unit could serve as a reactive site for cross-linking. By adding a difunctional nucleophile, it would be possible to form bridges between polymer chains, leading to the formation of a polymer network. The terminal alkyne could also be utilized as a functional handle for post-polymerization modification.

Surface Functionalization and Grafting of Polymer Backbones

The methanesulfonate group is a good leaving group for grafting polymers onto surfaces that have been pre-functionalized with nucleophilic groups. Alternatively, the alkyne can be used to attach the molecule to a surface via click chemistry. This would result in a surface decorated with a long hydrocarbon chain, potentially altering its wetting or adhesive properties. Similarly, the molecule could be grafted onto an existing polymer backbone to introduce new functionality.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds and Chemical Probes

The unique bifunctional nature of undec-10-yn-1-yl methanesulfonate makes it a valuable intermediate in the synthesis of advanced pharmaceutical scaffolds and chemical probes. These tools are essential for understanding biological processes and for the discovery of new drugs. sigmaaldrich.comsigmaaldrich.com

The terminal alkyne group allows for its incorporation into larger molecules through click chemistry. interchim.frthermofisher.com This reaction can be used to attach the undec-10-yn-1-yl methanesulfonate linker to a biomolecule of interest, such as a protein or a peptide, that has been modified to contain an azide (B81097) group. The resulting conjugate will have a free methanesulfonate group at the end of the long carbon chain. This methanesulfonate group can then be displaced by a nucleophile, such as an amine or a thiol, to attach another molecule, for example, a fluorescent dye, a drug molecule, or a photoaffinity label.

This strategy allows for the construction of complex, multi-component systems. For instance, a chemical probe could be designed to have a targeting moiety that binds to a specific protein, a reactive group that forms a covalent bond with the protein upon photoactivation, and a reporter tag, such as a fluorophore or a biotin, for detection and isolation. Undec-10-yn-1-yl methanesulfonate can serve as the central scaffold to connect these different functional units.

Table 1: Examples of Bifunctional Linkers in Pharmaceutical Research

| Linker Type | Reactive Groups | Application |

| Alkyne-PEG-NHS Ester | Terminal Alkyne, NHS Ester | Bioconjugation, linking proteins to other molecules |

| Azide-PEG-Maleimide | Azide, Maleimide | Labeling proteins and peptides with reporter molecules |

| Alkyne-1,6-elimination-SC | Terminal Alkyne, Succinimidyl Carbonate | Reversible "Click" PEGylation of proteins |

This table presents examples of bifunctional linkers with functionalities analogous to undec-10-yn-1-yl methanesulfonate, illustrating their use in creating complex biomolecular conjugates. conju-probe.comnih.gov

Contributions to Agrochemical Synthesis and Biologically Active Molecules

In the field of agrochemical synthesis, undec-10-yn-1-yl methanesulfonate can be utilized to create novel pesticides and herbicides with improved efficacy and targeted delivery. The long carbon chain of the linker can influence the lipophilicity of the final molecule, which is a critical factor for its absorption and translocation within plants or insects.

The terminal alkyne can be used to attach the linker to a known pharmacophore with pesticidal or herbicidal activity via a stable triazole linkage formed through click chemistry. The methanesulfonate end can then be used to introduce other functional groups that can enhance the biological activity, modify the physical properties, or facilitate the targeted delivery of the active ingredient. For example, a second active moiety could be attached, creating a dual-action agrochemical.

Furthermore, the precursor, undec-10-yn-1-ol, has been noted for its antifungal properties. conju-probe.comresearchgate.net This inherent biological activity could be harnessed and potentially enhanced in derivatives like undec-10-yn-1-yl methanesulfonate, leading to the development of new and effective crop protection agents.

Development of Functional Materials for Electronics and Sensing Applications

The rigid, linear structure of the alkyne unit and the reactive nature of both functional groups make undec-10-yn-1-yl methanesulfonate a promising candidate for the development of advanced functional materials. researchgate.net These materials can find applications in electronics, such as molecular wires and conductive polymers, as well as in chemical sensing technologies.

The terminal alkyne can participate in polymerization reactions, either through direct polymerization or through click-based polymerization with diazide monomers, to form functional polymers. researchgate.netnih.govacs.org The methanesulfonate group can be used to anchor these polymers to surfaces or to introduce other functional moieties that can tune the material's electronic or optical properties. For example, the methanesulfonate group could be substituted with a light-emitting group to create a luminescent polymer for use in organic light-emitting diodes (OLEDs).

In the area of chemical sensing, undec-10-yn-1-yl methanesulfonate can be used to create self-assembled monolayers (SAMs) on metal surfaces. The methanesulfonate group can be displaced by a thiol, which can then bind to a gold surface. The terminal alkynes of the SAM can then be modified with receptor molecules that can selectively bind to specific analytes. This binding event can cause a change in the electrical or optical properties of the surface, providing a detectable signal.

Advanced Analytical Techniques in the Research of Undec 10 Yn 1 Yl Methanesulfonate Derivatives

High-Resolution Mass Spectrometry for Comprehensive Reaction Product Analysis

High-resolution mass spectrometry is a cornerstone technique for the analysis of undec-10-yn-1-yl methanesulfonate (B1217627), providing definitive information on its mass and elemental makeup.

Accurate Mass Measurement and Elemental Composition Determination

The molecular formula for undec-10-yn-1-yl methanesulfonate is C12H22O3S. lookchem.com HRMS provides an exact mass measurement of the molecular ion, which can be used to unequivocally determine its elemental composition. The precise mass is a critical first step in structural identification, distinguishing the target compound from isomers or impurities with the same nominal mass. The monoisotopic mass of the compound is calculated to be 246.1395 g/mol . This high level of accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the C12H22O3S formula, ruling out other potential elemental combinations.

Fragmentation Pathway Analysis and Structural Confirmation

Beyond determining the molecular formula, mass spectrometry provides structural insights through the analysis of fragmentation patterns. libretexts.orglibretexts.org When undec-10-yn-1-yl methanesulfonate is ionized, the resulting molecular ion can break apart in predictable ways, yielding fragment ions that are characteristic of its structure.

For alkyl methanesulfonates, common fragmentation pathways observed under techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) include:

Cleavage of the C-O bond: This is a primary fragmentation route, leading to the formation of a methanesulfonate anion ([CH3SO3]⁻, m/z 95) and an undecynyl carbocation.

Loss of the entire methoxy-sulfonyl group: This can result in a fragment corresponding to the undecynyl portion of the molecule.

Fragmentation of the alkyl chain: The long undecynyl chain can undergo cleavage, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH2 groups. libretexts.org

Loss of SO2: A common fragmentation pathway for sulfonate esters involves the loss of a neutral sulfur dioxide molecule. aaqr.org

These fragmentation patterns, when analyzed, serve as a fingerprint for the molecule, confirming the connectivity between the undec-10-yn-1-ol backbone and the methanesulfonyl group.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like undec-10-yn-1-yl methanesulfonate in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework.

1H NMR and 13C NMR Investigations of Chemical Shifts, Coupling Patterns, and Integration

The conversion of the precursor alcohol, undec-10-yn-1-ol, to its methanesulfonate ester induces significant and predictable changes in the NMR spectra.

¹H NMR: In the ¹H NMR spectrum, the most notable change is the downfield shift of the protons on the carbon atom bearing the oxygen (C1). In undec-10-yn-1-ol, these protons (H-1) appear as a triplet around 3.59 ppm. chemicalbook.com Upon esterification to form undec-10-yn-1-yl methanesulfonate, this signal shifts significantly further downfield to approximately 4.2-4.3 ppm due to the strong electron-withdrawing effect of the mesylate group. A sharp singlet, integrating to three protons, appears around 3.0 ppm, which is characteristic of the methyl group of the methanesulfonate moiety. pitt.edu The terminal alkyne proton remains in its characteristic region around 1.9-2.0 ppm.

¹³C NMR: Similarly, the ¹³C NMR spectrum provides clear evidence of the ester formation. The C1 carbon of undec-10-yn-1-ol, which resonates around 62-63 ppm, experiences a significant downfield shift to approximately 70-71 ppm in the mesylate derivative. chemicalbook.comdocbrown.info The carbon of the mesyl group's methyl appears as a distinct signal around 37-38 ppm. pitt.edu The two carbons of the terminal alkyne (C10 and C11) have characteristic shifts around 84 ppm and 68 ppm, respectively. nih.gov

The following table summarizes the predicted chemical shifts for undec-10-yn-1-yl methanesulfonate, based on data from the parent alcohol and known values for methanesulfonates.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~4.25 (t) | ~70.5 |

| 2 | ~1.75 (p) | ~28.8 |

| 3 | ~1.40 (m) | ~25.5 |

| 4-7 | ~1.30 (m) | ~29.0-29.4 |

| 8 | ~1.55 (p) | ~28.7 |

| 9 | ~2.18 (dt) | ~18.3 |

| 10 | - | ~84.7 |

| 11 | ~1.94 (t) | ~68.2 |

| CH₃ (Mesyl) | ~3.00 (s) | ~37.5 |

(s = singlet, t = triplet, p = pentet, dt = doublet of triplets, m = multiplet). Predicted values are based on known shifts for undec-10-yn-1-ol, undec-10-en-1-ol, and general sulfonate ester data. chemicalbook.compitt.educhemicalbook.comdocbrown.infonih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For undec-10-yn-1-yl methanesulfonate, COSY spectra would show correlations between adjacent protons along the alkyl chain, for example, between H-1 and H-2, H-2 and H-3, and so on, up to the protons at C9 which couple to the alkyne proton at C11. This confirms the integrity of the long undecynyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.com An HSQC spectrum would definitively link the ¹H and ¹³C assignments, for instance, showing a cross-peak between the proton signal at ~4.25 ppm and the carbon signal at ~70.5 ppm, confirming their assignment to position 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). mdpi.com For this molecule, the most critical HMBC correlation would be between the protons of the mesyl group (~3.0 ppm) and the C1 carbon of the undecynyl chain (~70.5 ppm). This three-bond correlation (H-S-O-C1) provides undeniable proof that the methanesulfonate group is attached to the C1 position of the undecynyl alcohol.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in rigid molecules, NOESY can provide information about through-space proximity in flexible molecules. For a long, flexible chain like this, it can reveal information about preferred conformations or folding.

The table below outlines the key expected correlations from 2D NMR experiments that confirm the structure of undec-10-yn-1-yl methanesulfonate.

| Experiment | Key Correlation From | Key Correlation To | Information Confirmed |

| COSY | H-1 (~4.25 ppm) | H-2 (~1.75 ppm) | Connectivity of C1-C2 |

| COSY | H-8 (~1.55 ppm) | H-9 (~2.18 ppm) | Connectivity of C8-C9 |

| HSQC | H-1 (~4.25 ppm) | C-1 (~70.5 ppm) | Direct H1-C1 bond |

| HSQC | H-Mesyl (~3.00 ppm) | C-Mesyl (~37.5 ppm) | Direct H-C bond in Mesyl group |

| HMBC | H-Mesyl (~3.00 ppm) | C-1 (~70.5 ppm) | Mesyl group attached to C1 |

| HMBC | H-1 (~4.25 ppm) | C-2 (~28.8 ppm) | 2-bond connectivity |

| HMBC | H-2 (~1.75 ppm) | C-1 (~70.5 ppm) | 2-bond connectivity |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale. libretexts.org For a flexible molecule like undec-10-yn-1-yl methanesulfonate, DNMR can provide insights into its conformational dynamics. nih.gov

The long alkyl chain is not rigid and undergoes rapid bond rotation at room temperature, resulting in sharp, averaged signals in the NMR spectrum. nih.gov By lowering the temperature, the rate of these rotations can be slowed. If the temperature is lowered sufficiently to a point where the interconversion between different conformational isomers (rotamers) becomes slow on the NMR timescale, signal broadening and eventual decoalescence into separate signals for each conformer might be observed. nih.govresearchgate.net Such studies could elucidate the energy barriers to rotation around the C-C, C-O, and O-S bonds and reveal information about the preferred conformations of the flexible chain in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. These methods operate on the principle that chemical bonds vibrate at specific, quantized frequencies. By measuring the absorption (IR) or scattering (Raman) of light, a characteristic spectrum is generated that acts as a molecular fingerprint.

In the context of undec-10-yn-1-yl methanesulfonate, these techniques are crucial for verifying the presence of the key terminal alkyne and methanesulfonate ester groups. The terminal alkyne gives rise to two highly characteristic signals: the C-H stretch (≡C–H) and the carbon-carbon triple bond stretch (–C≡C–). The ≡C–H stretching vibration appears as a sharp, strong band typically in the 3330-3270 cm⁻¹ region of the IR spectrum. orgchemboulder.com The –C≡C– stretch is found in a relatively uncongested region of the spectrum, from 2260-2100 cm⁻¹, though its intensity can be weak. orgchemboulder.compressbooks.pub While IR absorptions for alkynes can be weak, these groups often produce strong and clear signals in Raman scattering spectra, making Raman a powerful complementary technique. nih.gov

The methanesulfonate group (CH₃SO₂O-) also has distinct vibrational modes. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). The S-O-C stretching vibrations can also be observed in the 1000-750 cm⁻¹ range.

Vibrational spectroscopy is also invaluable for real-time reaction monitoring. rsc.orguib.no The synthesis of undec-10-yn-1-yl methanesulfonate from its precursor, undec-10-yn-1-ol, can be tracked by observing the disappearance of the reactant's characteristic peaks and the simultaneous appearance of the product's peaks. youtube.comyoutube.com Specifically, the broad O-H stretching band of the starting alcohol (undec-10-yn-1-ol), typically found around 3650-3200 cm⁻¹, would diminish as the reaction proceeds. pressbooks.pub Concurrently, the characteristic S=O stretching bands of the methanesulfonate ester would emerge, providing clear evidence of product formation. youtube.com

Table 1: Key Vibrational Frequencies for Reaction Monitoring This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reactant/Product | Spectroscopic Appearance |

|---|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3650 - 3200 | Reactant (Disappearing) | Broad, strong band in IR pressbooks.pub |

| Terminal Alkyne (≡C-H) | C-H Stretch | 3330 - 3270 | Both | Strong, narrow band in IR orgchemboulder.com |

| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2100 | Both | Weak to medium band in IR, strong in Raman orgchemboulder.comnih.gov |

| Methanesulfonate (-SO₂-) | Asymmetric S=O Stretch | 1380 - 1350 | Product (Appearing) | Strong band in IR |

| Methanesulfonate (-SO₂-) | Symmetric S=O Stretch | 1180 - 1160 | Product (Appearing) | Strong band in IR |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Crystalline Derivatives

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. soton.ac.uknih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of a compound's constitution and relative configuration.

For derivatives of undec-10-yn-1-yl methanesulfonate that are chiral and can be grown into high-quality single crystals, XRD is the gold standard for determining the absolute stereochemistry. nih.govresearchgate.net While the parent compound, undec-10-yn-1-ol, is not chiral, reactions could introduce stereogenic centers, or a chiral variant of the alcohol could be used as a starting material. In such cases, by using anomalous dispersion techniques during the diffraction experiment, the absolute spatial arrangement of atoms can be established. soton.ac.uk The Flack parameter is a key value calculated from the diffraction data that indicates the correctness of the assigned absolute configuration. researchgate.net

A significant challenge often lies in obtaining single crystals suitable for diffraction, especially for long, flexible alkyl chains which tend to be oily or form waxes. Researchers may employ various strategies, such as co-crystallization with another molecule or extensive screening of crystallization conditions, to obtain suitable crystals. researchgate.net When successful, the resulting crystallographic data provides a wealth of information beyond just connectivity, including details about intermolecular interactions like hydrogen bonds and van der Waals forces that dictate the packing of molecules in the crystal lattice.

Table 2: Example of Crystallographic Data for a Hypothetical Crystalline Derivative This table presents typical data obtained from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₂₂O₃S | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | The geometric class of the crystal lattice. |

| Space Group | P2₁ | The symmetry group of the crystal structure. |

| a, b, c (Å) | 5.89, 25.14, 9.23 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |

| Volume (ų) | 1321.5 | The volume of the unit cell. |

| R-factor | 0.045 | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(4) | A value close to zero indicates the correct absolute stereochemistry has been determined. researchgate.net |

Chromatographic Methods for Purification, Isolation, and Purity Assessment in Research Studies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is an essential tool in synthetic chemistry for isolating the desired product from unreacted starting materials, reagents, and byproducts, as well as for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methanesulfonate esters. nih.gov For a compound like undec-10-yn-1-yl methanesulfonate, reversed-phase HPLC is typically employed. sielc.com In this mode, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Since undec-10-yn-1-yl methanesulfonate lacks a strong UV chromophore, detection can be challenging. One approach is to use a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active agent can be performed to enhance sensitivity for UV detection. nih.govgoogle.comnih.gov Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method that gives molecular weight and structural information, aiding in peak identification. nih.gov

Gas Chromatography (GC) is better suited for volatile and thermally stable compounds. The starting material, undec-10-yn-1-ol, is amenable to GC analysis, and this technique is often used to check its purity before a reaction. sigmaaldrich.comnih.gov However, the product, undec-10-yn-1-yl methanesulfonate, has a significantly higher boiling point and may be prone to degradation at the high temperatures required for GC analysis. GC coupled with mass spectrometry (GC-MS) is a powerful method for analyzing related, more volatile sulfonate esters and is frequently used to detect trace-level impurities. researchgate.netnih.gov

Table 3: Representative Chromatographic Conditions This table shows example parameters for HPLC and GC analysis of the target compound or its precursors.

| Technique | Parameter | Typical Setting |

|---|---|---|

| HPLC | Column | C18 (Reversed-Phase), e.g., 150 mm x 4.6 mm, 5 µm sielc.com |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.comnih.gov | |

| Flow Rate | 1.0 mL/min nih.gov | |

| Detector | UV (with derivatization), ELSD, or Mass Spectrometry (MS) nih.govnih.gov | |

| GC | Column | DB-wax or similar polar capillary column (for alcohol) researchgate.net |

| Carrier Gas | Helium or Hydrogen nih.gov | |

| Inlet Temperature | ~250 °C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.netoatext.com |

While analytical chromatography uses small amounts of material to assess purity or quantify components, preparative chromatography is used to physically separate and isolate desired compounds in larger quantities for subsequent experiments.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes. sielc.com An analytical method developed for purity assessment can often be scaled up to a preparative method to isolate milligram-to-gram quantities of highly pure undec-10-yn-1-yl methanesulfonate. This is particularly useful for obtaining material of very high purity (>99%) required for detailed biological or materials science studies.

For routine purifications in a research laboratory setting, flash column chromatography is a more common and economical choice. This technique uses a glass column packed with a stationary phase (most commonly silica (B1680970) gel) and solvent is pushed through under moderate pressure (using compressed air or a pump). While it generally provides lower resolution than HPLC, it is an efficient method for separating the product from the majority of impurities after a synthesis.

Table 4: Comparison of Analytical and Preparative Chromatography This interactive table highlights the key differences between analytical and preparative chromatographic techniques.

| Feature | Analytical Chromatography | Preparative Chromatography |

|---|---|---|

| Goal | Information (Purity, Quantification) | Isolation of Material |

| Sample Size | Micrograms to Milligrams | Milligrams to Kilograms |

| Column Diameter | 2.1 - 4.6 mm | >10 mm to meters |

| Flow Rate | Low (e.g., 0.5 - 2 mL/min) | High (e.g., 20 - 200+ mL/min) |

| Outcome | Data (Chromatogram) | Collected Fractions of Pure Compound |

| Primary Use | Purity assessment, reaction monitoring | Product purification for further use |

Computational and Theoretical Investigations of Undec 10 Yn 1 Yl Methanesulfonate Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com For undec-10-yn-1-yl methanesulfonate (B1217627), the HOMO represents the region of highest electron density and is associated with its nucleophilic character, indicating where the molecule is most likely to donate electrons. youtube.com Conversely, the LUMO represents the region most susceptible to receiving electrons, highlighting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic or electrophilic attack. For instance, the LUMO is expected to be localized around the carbon atom attached to the mesylate group and on the sulfur atom, indicating these as primary electrophilic sites. The HOMO would likely be distributed across the oxygen atoms of the sulfonate group and the alkyne's pi system, representing potential nucleophilic centers.

Table 1: Hypothetical Frontier Molecular Orbital Data for Undec-10-yn-1-yl Methanesulfonate This table illustrates the type of data obtained from FMO analysis. Actual values would be determined via specific computational software.

| Parameter | Energy (eV) | Description |

| EHOMO | -9.5 | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and nucleophilicity. researchgate.net |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electrophilicity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 8.7 | Energy difference between LUMO and HOMO. Indicates chemical reactivity and kinetic stability. |

The distribution of electron charge within a molecule is inherently uneven due to differences in electronegativity among its atoms. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. bhu.ac.in These calculations assign partial atomic charges to each atom, revealing the electronic landscape of the molecule. For undec-10-yn-1-yl methanesulfonate, the sulfur atom and the carbon atom bonded to the oxygen of the mesylate group are expected to carry significant positive charges, making them susceptible to nucleophilic attack. The oxygen atoms of the sulfonate group would, in turn, bear negative charges.

A more intuitive visualization of this charge landscape is provided by Molecular Electrostatic Potential (MEP) maps. researchgate.netnih.gov These maps plot the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.net For undec-10-yn-1-yl methanesulfonate, an MEP map would clearly show strong positive potential around the sulfur and adjacent carbon atoms, and negative potential around the sulfonate oxygens and the triple bond, visually confirming the reactive sites.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in Undec-10-yn-1-yl Methanesulfonate This table shows representative partial charges that would be calculated to identify electrophilic and nucleophilic centers.

| Atom | Hypothetical Partial Charge (a.u.) | Implication |

| S (in SO3) | +1.5 | Strong electrophilic center. |

| C (bonded to OSO2) | +0.4 | Electrophilic center, site of substitution. |

| O (in OSO2) | -0.7 | Nucleophilic center. |

| Terminal Alkyne C | -0.2 | Weakly nucleophilic center. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a versatile and widely used computational method for studying the mechanisms of chemical reactions. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for modeling complex reaction pathways, including the identification of transition states and the calculation of activation energies. mdpi.comresearchgate.net

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the precise geometry of this transition state is crucial for understanding the reaction mechanism. DFT calculations are employed to find these saddle points on the potential energy surface. mdpi.com For reactions involving undec-10-yn-1-yl methanesulfonate, such as nucleophilic substitution (SN2) or elimination (E2), DFT can model the approach of a nucleophile and the subsequent bond-forming and bond-breaking processes.

Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. uni-muenchen.de The energy difference between the reactants and the transition state is the activation barrier (activation energy, Ea). This barrier is a primary determinant of the reaction rate; a lower activation barrier corresponds to a faster reaction. DFT allows for the comparison of activation barriers for competing pathways, such as SN2 versus E2, to predict which reaction is more likely to occur under given conditions.

Table 3: Hypothetical DFT-Calculated Activation Barriers for Competing Reactions This table illustrates how DFT can be used to compare the feasibility of different reaction pathways.

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Activation Barrier (Ea) (kcal/mol) |

| SN2 | Undec-10-yn-1-yl methanesulfonate + CN- | +22.5 | 22.5 |

| E2 | Undec-10-yn-1-yl methanesulfonate + CN- | +28.0 | 28.0 |

After identifying a transition state, it is essential to confirm that it correctly connects the desired reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. scm.commissouri.edu The IRC path is the minimum energy pathway in mass-weighted coordinates that leads downhill from the transition state saddle point to the local minima of the reactants on one side and the products on the other. uni-muenchen.defaccts.de

By tracing this path, an IRC analysis provides a detailed visualization of the geometric changes that occur throughout the reaction. mdpi.com It verifies the nature of the transition state and ensures that no unexpected intermediates or alternative products are formed along the primary reaction pathway. missouri.edu This step is crucial for building a complete and accurate potential energy profile for the reaction of undec-10-yn-1-yl methanesulfonate.

The activation barriers calculated using DFT can be used to estimate reaction rate constants via Transition State Theory (TST). TST provides a framework for relating the macroscopic rate of a reaction to the microscopic properties of the reacting molecules, primarily the free energy of activation (ΔG‡).

By calculating the activation free energies for competing reaction channels (e.g., substitution vs. elimination), it is possible to predict the selectivity of a reaction. The ratio of the products will be determined by the difference in their respective activation free energies (the Curtin-Hammett principle). For undec-10-yn-1-yl methanesulfonate, this would allow for a quantitative prediction of the SN2/E2 product ratio when reacting with various nucleophiles/bases, providing valuable guidance for synthetic applications. These theoretical predictions can then be compared with experimental outcomes to validate and refine the computational model.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time. For undec-10-yn-1-yl methanesulfonate, MD simulations are crucial for understanding its conformational flexibility and the influence of the surrounding solvent on its reactivity, particularly in nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.

The long undecyl chain of the molecule can adopt a multitude of conformations, ranging from fully extended to various folded and coiled structures. The terminal alkyne and the bulky methanesulfonate group at opposite ends of the chain further influence the accessible conformational space. MD simulations can map this complex energy landscape by calculating the potential energy of thousands of different conformations.

A key aspect of these simulations is the analysis of dihedral angles along the carbon backbone. The distribution of these angles reveals the most probable shapes the molecule will adopt in solution. For instance, a higher population of gauche conformations would indicate a more compact, folded structure, which could potentially shield the reactive sulfonate ester from incoming nucleophiles, thereby decreasing its reactivity.

The choice of solvent is paramount in determining the outcome of reactions involving undec-10-yn-1-yl methanesulfonate. MD simulations can explicitly model the interactions between the solute and solvent molecules. In polar protic solvents, such as water or ethanol, hydrogen bonding between the solvent and the oxygen atoms of the methanesulfonate group can stabilize the ground state of the molecule, increasing the activation energy for nucleophilic attack. researchgate.netquora.compressbooks.pub Conversely, polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are less capable of such strong solvation of the leaving group, which can lead to a significant rate enhancement for S_N2 reactions. quora.compressbooks.pub

MD simulations can quantify these solvent effects by calculating the radial distribution functions of solvent molecules around the reactive center and by determining the free energy of solvation. These calculations help in selecting the optimal solvent for a desired reaction outcome.

Table 1: Hypothetical Conformational Analysis of Undec-10-yn-1-yl Methanesulfonate in Different Solvents

| Solvent | Predominant Conformation | Average End-to-End Distance (Å) | Predicted Relative Reactivity in S_N2 |

| Hexane | Extended | 12.5 | Low |

| Water | Partially Folded | 10.2 | Moderate |

| DMSO | Extended | 12.1 | High |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical/chemical properties, respectively. For undec-10-yn-1-yl methanesulfonate and its analogs, QSAR/QSPR can be employed to predict their reactivity in various chemical transformations.

To build a robust QSAR/QSPR model, a dataset of molecules with known reactivities is required. For this class of compounds, this would typically involve a series of substituted undec-10-yn-1-yl methanesulfonates. A wide array of molecular descriptors would then be calculated for each molecule in the dataset. These descriptors fall into several categories:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: Properties related to the 3D shape of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed reactivity.

For the reactivity of undec-10-yn-1-yl methanesulfonate in nucleophilic substitution, key descriptors would likely include the partial charge on the carbon atom attached to the sulfonate group, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters that describe the bulkiness around the reaction center. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

Table 2: Hypothetical Molecular Descriptors for a QSAR Model of Methanesulfonate Reactivity

| Descriptor | Description | Predicted Influence on S_N2 Reactivity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower value, higher reactivity |

| C-O Bond Length | Length of the bond between carbon and the sulfonate oxygen | Longer bond, higher reactivity |

| Steric Hindrance (e.g., Tolman's cone angle) | Measure of bulkiness around the reactive site | Higher value, lower reactivity |

| Solvent Accessible Surface Area (SASA) of the sulfonate group | The surface area of the leaving group exposed to the solvent | Higher value, potentially lower reactivity in protic solvents |

In Silico Design and Prediction of Novel Undec-10-yn-1-yl Methanesulfonate Derivatives and Their Reactivity

The insights gained from MD simulations and QSAR/QSPR models can be leveraged for the in silico design of novel derivatives of undec-10-yn-1-yl methanesulfonate with fine-tuned reactivity. This computational approach allows for the rapid screening of a large number of virtual compounds without the need for their synthesis and experimental testing, thus saving significant time and resources.

The design process typically starts with the parent molecule, undec-10-yn-1-yl methanesulfonate, as a template. Modifications can then be systematically introduced to its structure. For instance, to enhance its reactivity towards nucleophiles, one might consider:

Introducing electron-withdrawing groups along the alkyl chain. These groups can create a stronger dipole moment and lower the LUMO energy, making the carbon atom attached to the methanesulfonate more electrophilic.

Altering the length of the alkyl chain. A shorter chain might reduce steric hindrance and increase the accessibility of the reactive site.

Replacing the methanesulfonate group with other sulfonate esters, such as toluenesulfonate (B8598656) (tosylate) or trifluoromethanesulfonate (B1224126) (triflate), which are known to be better leaving groups.

For each designed derivative, its properties and predicted reactivity can be calculated using the previously established QSAR/QSPR models or through direct quantum mechanical calculations. This allows for a comparative analysis and the identification of the most promising candidates for a specific application.

For example, a derivative designed for higher reactivity might incorporate a triflate group and a shorter, fluorinated alkyl chain. Conversely, a derivative intended for controlled, slower reactivity might feature a longer alkyl chain with bulky, electron-donating groups.

Table 3: Hypothetical In Silico Designed Derivatives of Undec-10-yn-1-yl Methanesulfonate and Their Predicted Properties

| Derivative | Modification | Predicted LUMO Energy (eV) | Predicted Relative S_N2 Reactivity |

| Parent Compound | Undec-10-yn-1-yl methanesulfonate | 1.2 | 1.0 |

| Derivative A | Replacement of methanesulfonate with triflate | 0.8 | 10.0 |

| Derivative B | Introduction of a fluorine atom at C-2 | 1.0 | 2.5 |

| Derivative C | Shortening the chain to hex-5-yn-1-yl methanesulfonate | 1.25 | 1.2 |

Future Research Directions and Emerging Paradigms for Undec 10 Yn 1 Yl Methanesulfonate

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of undec-10-yn-1-yl methanesulfonate (B1217627) and its derivatives stands to gain immensely from the adoption of flow chemistry and automated synthesis. Traditionally produced in batch reactors, the synthesis, which typically involves the reaction of undec-10-yn-1-ol with methanesulfonyl chloride in the presence of a base, presents challenges in temperature control and reagent mixing, particularly on a larger scale.

Flow chemistry offers a compelling solution by conducting reactions in continuous streams within a network of tubes. This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. For the synthesis of undec-10-yn-1-yl methanesulfonate, a flow process would enable precise temperature management, minimizing the formation of byproducts. Furthermore, integrating in-line purification modules could allow for a continuous stream of the purified product, significantly streamlining the manufacturing process.

Automated synthesis platforms, coupled with flow chemistry, can accelerate the exploration of undec-10-yn-1-yl methanesulfonate's chemical space. These robotic systems can perform numerous reactions in parallel, systematically varying reactants, catalysts, and conditions. This high-throughput screening approach would be invaluable for:

Optimizing reaction conditions for the synthesis of the parent compound and its subsequent functionalization.

Rapidly generating libraries of derivatives by reacting the alkyne or mesylate group with a diverse set of reagents.

Discovering novel transformations and applications for the molecule.

The synergy between flow chemistry and automation promises to make the synthesis of undec-10-yn-1-yl methanesulfonate and its derivatives more efficient, scalable, and cost-effective, paving the way for its broader use in research and industry.

Exploration of Photoredox and Electrochemical Transformations for Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on developing sustainable methods that minimize waste and energy consumption. rsc.org Photoredox and electrochemical catalysis are at the forefront of this green chemistry revolution, offering powerful alternatives to traditional synthetic methods that often rely on harsh reagents and catalysts. rsc.orgresearchgate.net The terminal alkyne of undec-10-yn-1-yl methanesulfonate is an ideal handle for such transformations.

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways. nih.govuni-muenster.de This approach can be used to form a variety of C-C and C-heteroatom bonds under mild conditions. For undec-10-yn-1-yl methanesulfonate, photoredox methods could enable:

Hydrofunctionalization reactions: The addition of H-X across the triple bond to introduce new functional groups.

Coupling reactions: Cross-coupling with various partners to build molecular complexity.

Radical additions: Engaging the alkyne in radical-mediated transformations to access unique structures.

Electrochemical synthesis uses electricity as a traceless reagent to drive oxidation or reduction reactions. rsc.org This technique avoids the need for stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste. mdpi.com The application of electrochemistry to undec-10-yn-1-yl methanesulfonate could facilitate:

Selective Hydrogenation: Electrochemical methods can achieve the semi-hydrogenation of terminal alkynes to yield alkenes with high selectivity, avoiding over-reduction to the corresponding alkane. nih.gov

Oxidative Functionalization: Anodic oxidation can generate reactive intermediates from the alkyne, which can then be trapped by various nucleophiles to create difunctionalized products. researchgate.net

Reductive Coupling: Cathodic reduction can initiate coupling reactions with electrophiles.

The table below summarizes the potential advantages of these sustainable methods for the functionalization of undec-10-yn-1-yl methanesulfonate.

| Feature | Photoredox Catalysis | Electrochemical Synthesis |

| Energy Source | Visible or Near-Infrared Light uni-muenster.de | Electricity rsc.org |

| Key Advantage | Mild reaction conditions, high functional group tolerance. nih.gov | Avoids chemical redox agents, high atom economy. rsc.org |

| Potential Application 1 | Alkyne Hydroamination | Selective Alkyne Semi-hydrogenation nih.gov |

| Potential Application 2 | C-H Functionalization adjacent to the alkyne | Oxidative Aminocarbonylation researchgate.net |

| Potential Application 3 | Generation of Alkylsulfonyl Radicals nih.gov | Bromofunctionalization mdpi.com |

By leveraging photoredox and electrochemical strategies, chemists can develop more environmentally friendly and efficient routes to novel compounds derived from undec-10-yn-1-yl methanesulfonate.